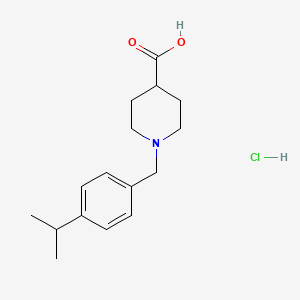

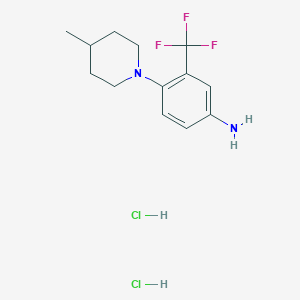

4-(Boc-aminomethyl)-1H-pyridin-2-one

描述

“4-(Boc-aminomethyl)-1H-pyridin-2-one” is a chemical compound that is part of the Boc-protected amines . Boc-protected amines are used in proteomics research and are part of the Alfa Aesar product portfolio . They can be used in the preparation of various organic synthase inhibitors and other bio-active compounds .

Synthesis Analysis

The synthesis of Boc-protected amines like “4-(Boc-aminomethyl)-1H-pyridin-2-one” involves several steps. Boronic acids and their derivatives play a significant role in the synthesis process . Boronic acids are considered Lewis acids and have unique physicochemical and electronic characteristics . They are also considered bioisosteres of carboxylic acids .

Molecular Structure Analysis

The molecular formula of “4-(Boc-aminomethyl)-1H-pyridin-2-one” is C12H18N2O2 . The average mass is 222.283 Da and the monoisotopic mass is 222.136826 Da .

Chemical Reactions Analysis

The chemical reactions involving “4-(Boc-aminomethyl)-1H-pyridin-2-one” are complex and involve several steps. One of the key mechanisms is the formation of boronate ester . The presence of the o-aminomethyl group enhances the affinity towards diols at neutral pH . The aminomethyl group is believed to be involved in the turn-on of the emission properties of appended fluorophores upon diol binding .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Boc-aminomethyl)-1H-pyridin-2-one” include a melting point of 75-78 °C, a boiling point of 382.3±25.0 °C (Predicted), and a density of 1.095±0.06 g/cm3 (Predicted) . It is a white solid that is stored in a dark place, sealed in dry, at room temperature .

科学研究应用

Computational Studies on Structure and Spectroscopic Properties

4-(Boc-aminomethyl)-1H-pyridin-2-one has been studied computationally to understand its structure and spectroscopic properties. Using various density functional theory (DFT) methods, researchers have examined its vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic properties. These studies are significant for understanding the molecular behavior and potential applications of this compound in various fields (Vural, 2015).

Synthesis of Functionalized Pyridine-based Ligands

This compound has been used in the synthesis of various pyridine-based ligands. These ligands, functionalized with groups like aminomethyl, can act as terdendate ligands for metal ions. The synthesis involves introducing synthetic handles to the pyridine group, leading to diverse ligand structures (Vermonden et al., 2003).

Coordination Compounds in Luminescence and Magnetic Studies

Research has focused on the formation of coordination compounds using 4-(Boc-aminomethyl)-1H-pyridin-2-one with metals like Mn and Cd. These compounds exhibit interesting luminescence and magnetic properties, making them valuable for studies in materials science and inorganic chemistry (Suckert et al., 2017).

Nonlinear Optical (NLO) Properties

The NLO properties of molecules containing 4-(Boc-aminomethyl)-1H-pyridin-2-one have been explored. These studies involve analyzing molecular geometrical parameters, vibrational frequencies, and electronic properties, contributing to the development of new NLO materials (Vural et al., 2019).

安全和危害

“4-(Boc-aminomethyl)-1H-pyridin-2-one” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

属性

IUPAC Name |

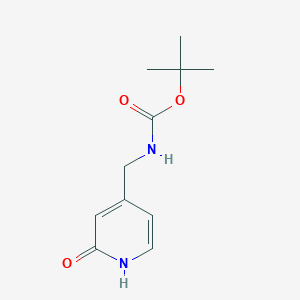

tert-butyl N-[(2-oxo-1H-pyridin-4-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-8-4-5-12-9(14)6-8/h4-6H,7H2,1-3H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIJXECSLGAEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Boc-aminomethyl)-1H-pyridin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390790.png)

![1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B1390792.png)

![[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride](/img/structure/B1390796.png)